Cas no 1241689-39-3 (N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide)
![N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1241689-39-3x500.png)
N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide
- (E)-N-(2-cyanoethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide
- Z740422582
- 1241689-39-3
- EN300-26590011
-
- インチ: 1S/C18H19N3O2S/c1-16-5-7-17(8-6-16)9-13-24(22,23)21(12-3-10-19)15-18-4-2-11-20-14-18/h2,4-9,11,13-14H,3,12,15H2,1H3/b13-9+
- InChIKey: AKRNSNLTKFGHPE-UKTHLTGXSA-N
- ほほえんだ: S(/C=C/C1C=CC(C)=CC=1)(N(CCC#N)CC1C=NC=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 341.11979803g/mol
- どういたいしつりょう: 341.11979803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 82.4Ų
N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26590011-0.05g |
N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide |
1241689-39-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamideに関する追加情報
Comprehensive Overview of N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide (CAS No. 1241689-39-3)
N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide (CAS No. 1241689-39-3) is a specialized organic compound with a unique molecular structure that combines a sulfonamide backbone with cyanoethyl and pyridinylmethyl functional groups. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of both cyanoethyl and pyridinylmethyl moieties enhances its reactivity, making it a valuable candidate for drug discovery and material science applications.
In recent years, the demand for sulfonamide derivatives has surged, driven by their broad-spectrum biological activities. Researchers are particularly interested in N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide due to its potential role in modulating enzyme activity and receptor binding. Its structural features align with current trends in targeted drug delivery and small-molecule therapeutics, which are hot topics in the pharmaceutical industry. The compound's CAS No. 1241689-39-3 is frequently searched in academic databases, reflecting its growing relevance in synthetic chemistry.
The synthesis of N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide involves multi-step organic reactions, including sulfonylation and alkylation processes. Its 4-methylphenyl group contributes to lipophilicity, while the pyridin-3-yl moiety introduces nitrogen-based heterocyclic properties. These characteristics make it a promising scaffold for designing bioactive molecules, a key focus area in modern medicinal chemistry. The compound's ethene-sulfonamide core also offers opportunities for further functionalization, catering to the rising demand for customizable chemical building blocks.
From an industrial perspective, CAS No. 1241689-39-3 is often discussed in the context of high-value intermediates for agrochemicals and specialty chemicals. Its cyanoethyl group is particularly noteworthy, as it can participate in nucleophilic addition reactions, expanding its utility in crop protection formulations. Additionally, the compound's stability under various conditions makes it suitable for scale-up production, a critical factor for manufacturers aiming to meet global supply chain demands.
Environmental and regulatory considerations are also shaping the discourse around N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide. As sustainability becomes a priority, researchers are exploring greener synthesis routes for such compounds. The pyridinylmethyl component, for instance, could be derived from renewable resources, aligning with the green chemistry movement. This aspect is increasingly relevant to stakeholders seeking eco-friendly alternatives in chemical production.
In summary, N-(2-cyanoethyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide (CAS No. 1241689-39-3) represents a cutting-edge compound with multifaceted applications. Its structural complexity and functional diversity position it at the forefront of innovative chemical research, addressing contemporary challenges in pharmaceuticals, agriculture, and materials science. As interest in tailored molecular designs grows, this compound is poised to play a pivotal role in advancing scientific and industrial breakthroughs.
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